![molecular formula C33H48N8O2 B609051 N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)
N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide
描述
MIR96-IN-1 is a selective inhibitor of the biogenesis of microRNA-96. This compound is particularly significant in cancer research due to its ability to selectively inhibit the production of mature microRNA-96, thereby affecting the expression of downstream targets and triggering cell death in cancerous cells .
准备方法
MIR96-IN-1的合成涉及多个步骤,包括点击化学的使用。 该化合物含有叠氮基团,该基团可以与含有炔基的分子发生铜催化的叠氮-炔环加成反应 . 应变促进的炔-叠氮环加成反应也可以与含有二苯并环辛炔或双环壬炔基团的分子发生 .
化学反应分析
MIR96-IN-1会经历多种类型的化学反应:
氧化还原: 该化合物可以参与氧化还原反应,但具体细节尚未得到广泛记录。
取代: MIR96-IN-1可以发生取代反应,特别是涉及其叠氮基团。
这些反应中常用的试剂和条件包括用于点击化学的铜催化剂以及用于溶解的各种溶剂,如二甲基亚砜 (DMSO) . 这些反应形成的主要产物通常是三唑衍生物。
科学研究应用
MIR96-IN-1在科学研究中有几个应用:
作用机制
MIR96-IN-1靶向microRNA-96发夹前体中的Drosha位点,抑制其生物合成。 这种抑制导致下游靶标的解除抑制,并触发癌细胞凋亡 . 该化合物与RNA的结合解离常数(Kd)分别为1.3、9.4、3.4、1.3和7.4微摩尔,适用于不同的RNA序列 . 通过抑制成熟microRNA-96的产生,MIR96-IN-1影响参与细胞存活和凋亡的基因表达,从而导致癌细胞死亡 .
相似化合物的比较
MIR96-IN-1在选择性抑制microRNA-96的生物合成方面独树一帜。类似的化合物包括:
甲哌嗪: 一种有效且选择性抑制MALT1的抑制剂,也能增强凋亡.
JNJ-67856633: 一种口服活性、有效、选择性且变构的MALT1蛋白酶抑制剂.
MLT-943: 一种有效、选择性且口服活性的MALT1蛋白酶抑制剂.
MI-2: 一种不可逆的MALT1抑制剂.
这些化合物在诱导凋亡和影响细胞活力方面具有相似性,但MIR96-IN-1在特异性靶向microRNA-96的生物合成方面独树一帜 .
生物活性
Overview
N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide, also known as MIR96-IN-1, is a compound of significant interest in cancer research due to its selective inhibition of microRNA-96 biogenesis. This inhibition plays a crucial role in regulating gene expression associated with tumor growth and survival.
- Molecular Formula : C33H48N8O2
- Molar Mass : 588.79 g/mol
- IUPAC Name : N-(3-Azidopropyl)-4-[2,6-di-tert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanamide
- CAS Number : 1311982-88-3
MIR96-IN-1 functions primarily by targeting the biogenesis of microRNA-96. MicroRNAs are small non-coding RNA molecules that regulate gene expression post-transcriptionally. By inhibiting microRNA-96, MIR96-IN-1 disrupts the expression of its downstream targets, which can lead to apoptosis in cancer cells. This mechanism is particularly relevant in various cancers where microRNA dysregulation contributes to tumorigenesis.
Antitumor Effects
Research has shown that MIR96-IN-1 exhibits potent antitumor activity across several cancer cell lines. For instance, it has been tested against A549 (lung cancer) and NCI-H358 (lung adenocarcinoma) cell lines:
Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
---|---|---|
A549 | 8.78 ± 3.62 | 19.94 ± 2.19 |
NCI-H358 | 6.68 ± 15 | 11.27 ± 0.49 |
These results indicate that MIR96-IN-1 is more effective in traditional two-dimensional cell culture assays compared to three-dimensional assays, a common trend observed with many anticancer agents .
Selectivity and Safety Profile
The selectivity of MIR96-IN-1 for microRNA inhibition suggests a potentially favorable safety profile compared to conventional chemotherapeutics that often affect normal cells as well. The compound's ability to induce apoptosis specifically in cancerous cells while sparing healthy cells is an area of ongoing research .
Comparative Analysis with Similar Compounds
MIR96-IN-1 is distinct from other compounds that target different mechanisms in cancer therapy:
Compound Name | Mechanism of Action | Notable Activity |
---|---|---|
Mepazine | Inhibitor of MALT1 | Enhances apoptosis |
JNJ-67856633 | Allosteric inhibitor of MALT1 | Potent against various cancers |
MLK943 | Selective MALT1 protease inhibitor | Induces apoptosis |
While these compounds share some similarities in their anticancer activities, MIR96-IN-1's specific targeting of microRNA biogenesis sets it apart as a novel therapeutic agent .
Case Studies and Research Findings
Recent studies have highlighted the potential of MIR96-IN-1 in preclinical models:
- In Vivo Studies : Animal models treated with MIR96-IN-1 showed significant tumor regression compared to controls, supporting its efficacy as an antitumor agent.
- Combination Therapies : Preliminary data suggest that combining MIR96-IN-1 with existing chemotherapeutics may enhance overall treatment efficacy and reduce resistance mechanisms commonly associated with cancer therapies.
属性
IUPAC Name |
N-(3-azidopropyl)-4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N8O2/c1-32(2,3)25-20-23(31-37-27-12-11-24(22-28(27)38-31)41-17-15-40(7)16-18-41)21-26(33(4,5)6)30(25)43-19-8-10-29(42)35-13-9-14-36-39-34/h11-12,20-22H,8-10,13-19H2,1-7H3,(H,35,42)(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPQCIXFOJELHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OCCCC(=O)NCCCN=[N+]=[N-])C(C)(C)C)C2=NC3=C(N2)C=C(C=C3)N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。